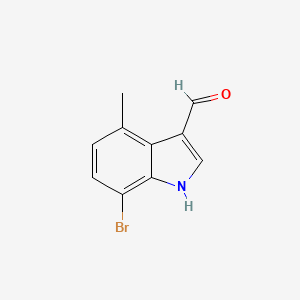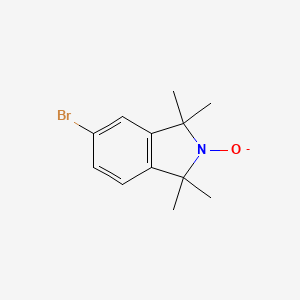
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide
Übersicht
Beschreibung
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide (5-Br-TMDI) is an organic compound with a broad range of applications in the field of organic synthesis and scientific research. 5-Br-TMDI is a versatile reagent used in the synthesis of various compounds, and it has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-cancer agents. 5-Br-TMDI has also been used in the synthesis of nucleoside analogs and in the synthesis of various organometallic compounds. In addition, 5-Br-TMDI has been used in the synthesis of heterocyclic compounds, such as indoles and quinolines.
Wirkmechanismus
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is not completely understood. However, it is believed that 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide acts as a nucleophilic reagent, which means that it can react with electron-rich sites on molecules. This reaction is believed to be responsible for the formation of the ether bridge between the two reactants in the Williamson ether synthesis. It is also believed that 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide can act as a catalyst in certain reactions, such as the synthesis of organoboranes and organophosphines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide are not well understood. However, it is believed that 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide can act as an anti-inflammatory agent and can inhibit the production of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed that 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide can act as an antioxidant, which means that it can protect cells from damage caused by free radicals. Finally, it is believed that 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide can act as a free radical scavenger, which means that it can bind to and neutralize free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide in laboratory experiments include its availability, its low cost, and its versatility. 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is readily available and can be easily synthesized using the Williamson ether synthesis. In addition, 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is relatively inexpensive compared to other reagents used in organic synthesis. Finally, 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is a versatile reagent that can be used in the synthesis of a variety of compounds.
The limitations of using 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide in laboratory experiments include its potential toxicity and its potential to form unwanted side products. 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide is a halogenated compound and can be toxic if not handled properly. In addition, 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide can react with other reagents to form unwanted side products, which can interfere with the desired reaction.
Zukünftige Richtungen
The future directions for 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide research include further exploration of its biochemical and physiological effects, further exploration of its potential toxicity, and further exploration of its potential applications in the synthesis of biologically active compounds. In addition, further research is needed to investigate the use of 5-Br-TMD
Wissenschaftliche Forschungsanwendungen
5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics, antifungal agents, and anti-cancer agents. 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide has also been used in the synthesis of nucleoside analogs, which are compounds that mimic the structure of naturally occurring nucleosides. In addition, 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide has been used in the synthesis of various organometallic compounds, such as organoboranes and organophosphines. Finally, 5-Bromo-1,1,3,3-tetramethyl-1,3-dihydro-2H-isoindol-N-oxide has been used in the synthesis of heterocyclic compounds, such as indoles and quinolines.
Eigenschaften
IUPAC Name |
5-bromo-1,1,3,3-tetramethyl-2-oxidoisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrNO/c1-11(2)9-6-5-8(13)7-10(9)12(3,4)14(11)15/h5-7H,1-4H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFJXAMDPHULPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C(N1[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrNO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



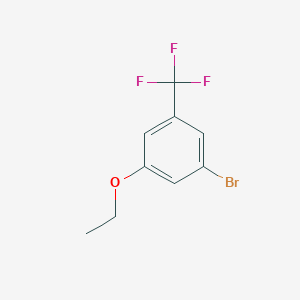
![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)
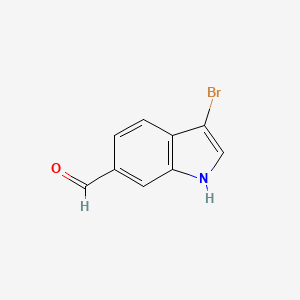
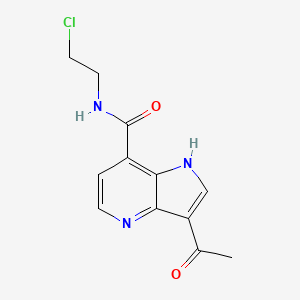
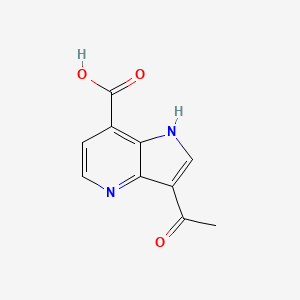
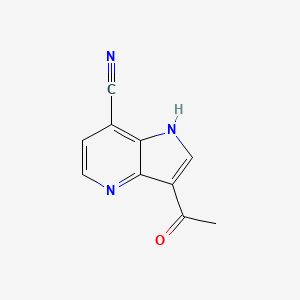
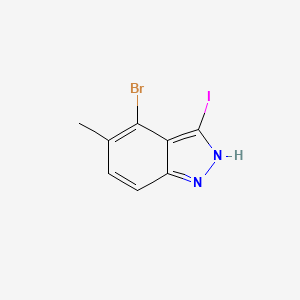
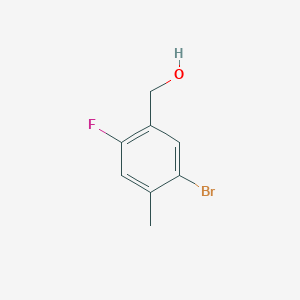

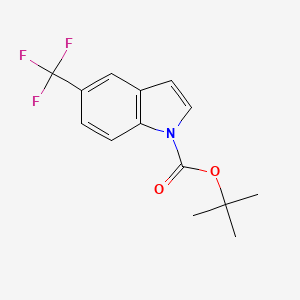

![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)

